molecular formula C54H68ClN11O9S2 B12085333 N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Cat. No.: B12085333
M. Wt: 1114.8 g/mol
InChI Key: PLCDNLSIFCGNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNIPER(ABL)-039 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNIPER(ABL)-039 involves the conjugation of two distinct ligands: one that binds to the BCR-ABL protein and another that interacts with an IAP ubiquitin ligase. The ligands are linked by a spacer of optimal length to ensure effective recruitment of the target protein to the ubiquitin ligase . The synthetic route typically involves:

    Ligand Synthesis: Individual synthesis of the BCR-ABL ligand and the IAP ligand.

    Spacer Attachment: Coupling of the ligands with a spacer molecule.

    Final Conjugation: Combining the two ligand-spacer complexes to form the final SNIPER molecule.

Industrial Production Methods

Industrial production of SNIPER(ABL)-039 would likely follow similar synthetic routes but on a larger scale, utilizing automated synthesis and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

SNIPER(ABL)-039 primarily undergoes:

Common Reagents and Conditions

Major Products

The major product of these reactions is the degraded fragments of the BCR-ABL protein, which are subsequently processed and recycled by the cell .

Mechanism of Action

SNIPER(ABL)-039 exerts its effects by recruiting an IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL leads to a reduction in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SNIPER(ABL)-039 is unique in its ability to specifically target the BCR-ABL fusion protein, making it particularly effective in treating chronic myelogenous leukemia. Its design allows for high specificity and potency, distinguishing it from other protein degraders .

Properties

Molecular Formula

C54H68ClN11O9S2

Molecular Weight

1114.8 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)

InChI Key

PLCDNLSIFCGNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC

Origin of Product

United States

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